(9H-FLUOREN-2-YL)(PHENYL)METHANONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-2-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-20(14-6-2-1-3-7-14)16-10-11-19-17(13-16)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOUHCXGZGKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166475 | |
| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15860-31-8 | |
| Record name | 2-Benzoylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15860-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 9h Fluoren 2 Yl Phenyl Methanone and Its Structural Analogs
Established Synthetic Routes to Fluorenone and Benzophenone (B1666685) Derivatives
The construction of the fluorenone and benzophenone frameworks, which are the foundational structures for (9H-Fluoren-2-yl)(phenyl)methanone, relies on several well-established synthetic transformations.
Friedel–Crafts Acylation and Related Cyclization Approaches
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for introducing an acyl group, such as a benzoyl group, onto an aromatic ring like fluorene (B118485). organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction typically involves the treatment of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, fluorene would be acylated with benzoyl chloride.
The regioselectivity of the Friedel-Crafts acylation of fluorene is a critical aspect. The substitution pattern is influenced by the reaction conditions, including the solvent, temperature, and duration. rsc.org Generally, acylation of fluorene tends to yield a mixture of isomers, with the 2- and 4-acetylfluorene being the major products in mono-acetylation. google.com Achieving high selectivity for the 2-position, which is required for the target molecule, can be challenging and may necessitate careful optimization of the reaction parameters.
Intramolecular Friedel-Crafts acylation is another powerful approach, particularly for the synthesis of the fluorenone core itself. This involves the cyclization of a 2-biphenylcarboxylic acid or its corresponding acyl chloride. This method is highly effective for creating the tricyclic fluorenone system. nih.gov
A related approach involves the treatment of chlorobenzene (B131634) with benzoyl chloride, which results in a mixture of ortho-, meta-, and para-chlorobenzophenones, with the para-isomer being the major product. researchgate.net This highlights the directing effects of substituents on the aromatic ring during Friedel-Crafts reactions.
| Reaction | Reactants | Catalyst | Key Features |
| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Introduces acyl group to aromatic rings. Product distribution can be a mixture of isomers. organic-chemistry.orglibretexts.org |
| Intramolecular Friedel-Crafts | 2-Biphenylcarboxylic acid derivative | Lewis Acid | Forms the fluorenone core structure through cyclization. nih.gov |
| Benzoylation of Chlorobenzene | Chlorobenzene, Benzoyl Chloride | Lewis Acid | Yields a mixture of chlorobenzophenone isomers. researchgate.net |
Palladium-Catalyzed Coupling Reactions for Fluorenones and Analogous Systems
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and highly selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the synthesis of complex aromatic compounds like fluorenone and its derivatives. nih.govwikipedia.org
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org This reaction is highly tolerant of various functional groups and can be used to synthesize substituted fluorenes and fluorenones.
For instance, 2-bromofluorene (B47209) can be coupled with phenylboronic acid to introduce a phenyl group at the 2-position of the fluorene ring. researchgate.net This approach provides a direct route to the 2-phenylfluorene precursor, which could then potentially be oxidized to the target ketone. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has also been employed for the synthesis of polyfluorene-containing polymers. This method allows for the controlled synthesis of polymers with well-defined molecular weights and architectures. researchgate.net
| Reaction | Reactants | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Organoboron Compound, Organohalide | Palladium Catalyst, Base | Forms C-C bonds with high functional group tolerance. researchgate.netbeilstein-journals.org |
| Suzuki-Miyaura Polycondensation | Monomers with boronic acid/ester and halide groups | Palladium Catalyst | Produces polyfluorene polymers in a controlled manner. researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgcapes.gov.br While its primary application is in the synthesis of aryl amines, variations of this methodology can be adapted for the synthesis of related structures. The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has significantly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org
For the synthesis of fluorenone analogs, Buchwald-Hartwig type aminations can be used to introduce nitrogen-containing functionalities onto the fluorene or benzophenone core. nih.gov
Oxidation Methods for Fluorenone Core Formation
Oxidation of the methylene (B1212753) bridge at the C-9 position of a fluorene derivative is a direct and common method for the synthesis of the corresponding fluorenone. researchgate.netnih.gov Various oxidizing agents and conditions have been developed to achieve this transformation efficiently.
A straightforward approach is the aerobic oxidation of fluorene derivatives. This can be achieved using air or molecular oxygen as the oxidant, often in the presence of a base and a suitable solvent system. For example, the oxidation of fluorene to fluorenone can be carried out using potassium hydroxide (B78521) in tetrahydrofuran (B95107) under ambient conditions. beilstein-journals.org Another method employs a copper-doped Co₃O₄ catalyst for the aerobic oxidation of fluorene to fluorenone with high selectivity. researchgate.net
Other oxidation methods include the use of tert-butyl hydroperoxide (TBHP) to promote the oxidative cyclization of 2-(aminomethyl)biphenyls to fluorenones. nih.gov Additionally, the oxidation of substituted fluorenes can be achieved through biochemical pathways, as demonstrated by the transformation of halogen- and methyl-substituted fluorenes by Pseudomonas sp. strain F274. nih.gov
| Oxidation Method | Starting Material | Reagents/Catalyst | Key Features |
| Aerobic Oxidation | Fluorene | KOH, THF, Air | Direct and efficient oxidation to fluorenone under mild conditions. beilstein-journals.org |
| Catalytic Aerobic Oxidation | Fluorene | Copper-doped Co₃O₄, O₂ | High selectivity for fluorenone formation. researchgate.net |
| Oxidative Cyclization | 2-(Aminomethyl)biphenyls | TBHP | Metal-free approach to fluorenones. nih.gov |
| Biotransformation | Substituted Fluorenes | Pseudomonas sp. F274 | Enzymatic oxidation to corresponding fluorenones and other metabolites. nih.gov |
Novel Synthetic Approaches and Catalyst Systems
Research continues to explore more efficient, selective, and environmentally friendly methods for the synthesis of fluorenone and benzophenone derivatives. Recent advancements include the development of novel catalyst systems and reaction conditions.
For instance, gold-catalyzed C-H activation/cyclization of 2-diazobenzophenones has emerged as a valuable route to fluorenones. researchgate.net This method relies on the introduction of electron-donating groups and the use of specific counteranions and auxiliary ligands to achieve good yields.
Furthermore, new palladium-catalyzed cascade reactions are being developed. One such approach involves the reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through an addition and subsequent cyclization via a C-H activation-oxidation sequence to provide a variety of substituted fluorenones.
These novel approaches often offer advantages in terms of atom economy, reduced waste, and milder reaction conditions compared to traditional methods.
Cobalt-Catalyzed Cycloaddition Reactions
Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of complex cyclic systems. While direct cobalt-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of cobalt catalysis are relevant to the formation of related indenol and fluorenone structures. For instance, cobalt(II)-catalyzed [2+3] cycloaddition reactions between fluoroalkylated alkynes and 2-formylphenylboronic acids have been shown to produce 2-fluoroalkylated indenols with high regioselectivity. beilstein-journals.org This type of transformation highlights the potential of cobalt catalysts to facilitate the formation of five-membered rings, a key step in building up to a fluorenone system. The proposed mechanism involves transmetalation, alkyne insertion, and migratory insertion into a formyl group. beilstein-journals.org
Furthermore, the development of air-stable cationic Co(III) catalysts for C-H bond functionalization cascades demonstrates the versatility of cobalt in organic synthesis. These catalysts have been successfully employed in the one-step synthesis of N-aryl-2H-indazoles and furans through C-H bond additions to aldehydes followed by in-situ cyclization and aromatization. nih.gov Such strategies, involving C-H activation and subsequent cyclization, could conceptually be adapted for the synthesis of fluorenone frameworks from suitable biaryl precursors.
| Catalyst System | Reactants | Product Type | Key Features |
| Co(acac)₂·2H₂O / dppp | Fluoroalkylated alkynes, 2-formylphenylboronic acids | 2-Fluoroalkylated indenols | High regioselectivity, good yields. beilstein-journals.org |
| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzenes/Oximes, Aldehydes | N-aryl-2H-indazoles/Furans | Air-stable catalyst, single-step convergent synthesis. nih.gov |
Divergent Synthesis Strategies from Ortho-Alkynylarylketones
Ortho-alkynylarylketones are versatile starting materials for the divergent synthesis of various carbo- and heterocyclic compounds, including structures related to the fluorenone core. An efficient method for assembling the indole (B1671886) scaffold from an ortho-aminobenzyl-substituted alkynyl-containing conjugated system has been reported. This one-pot procedure involves an intramolecular aza-Michael addition followed by alkene isomerization. acs.org While this specific example leads to indoles, the underlying principle of intramolecular cyclization of an ortho-substituted aryl ketone containing a reactive alkyne moiety is a powerful strategy that could be adapted for the synthesis of fluorenones. By modifying the nature of the ortho-substituent and the reaction conditions, it is conceivable that a carbon-carbon bond formation could be favored, leading to the fluorene ring system.
Phase Transfer Catalysis in Derivatization
Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases. slideshare.netyoutube.com This methodology is particularly useful for the derivatization of organic molecules. In the context of fluorenone chemistry, PTC can be employed to introduce various functional groups. The catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, act as shuttles, transferring a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. slideshare.netyoutube.com This approach offers several advantages, including the use of simple and inexpensive reagents, mild reaction conditions, and enhanced reactivity. nih.gov For instance, the alkylation of phenols, a common derivatization reaction, can be efficiently carried out under PTC conditions. nih.gov This suggests that PTC could be a viable method for modifying the phenolic groups often found in natural and synthetic fluorenones.
| Catalyst Type | General Application | Advantages |
| Quaternary Ammonium Salts | Nucleophilic substitutions, alkylations | Inexpensive, readily available. slideshare.netyoutube.com |
| Phosphonium Salts | Similar to ammonium salts | Often more thermally stable. slideshare.net |
| Crown Ethers | Solubilization of inorganic salts | High efficiency. youtube.com |
| Cyclopropenium Ions | Various PTC transformations | High efficiency, structural tunability. nih.gov |
Biomimetic Synthesis Pathways
Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. A biomimetic synthesis of polyarylated fluorene derivatives has been reported, proceeding through an intramolecular electrophilic aromatic substitution. researchgate.net This approach mimics the cyclization process leading to natural products like selaginpulvilins. The reactions in this study yielded the desired fluorene products in good yields, ranging from 60-95%. researchgate.net This strategy underscores the potential of acid-catalyzed cyclizations of polyaryl precursors to efficiently generate the fluorene core, which can then be oxidized to the corresponding fluorenone.
Derivatization Pathways and Functionalization of the this compound Moiety
Once the core fluorenone structure is established, further derivatization can introduce a wide range of functional groups, leading to compounds with diverse properties.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are an important class of derivatives formed by the condensation reaction between a ketone and a thiosemicarbazide (B42300). ujpronline.comresearchgate.net The synthesis of fluoren-9-one thiosemicarbazones has been reported, often catalyzed by acids such as hydrochloric acid, sulfuric acid, or glacial acetic acid. ujpronline.com The choice of catalyst can significantly impact the reaction yield, with glacial acetic acid often providing the best results. ujpronline.com These reactions are typically carried out by refluxing the fluorenone and the appropriate thiosemicarbazide in a solvent like ethanol. ujpronline.comresearchgate.net The resulting thiosemicarbazone derivatives of fluorenone are of interest due to their potential biological activities. ujpronline.comnih.gov
| Reactants | Catalyst | Solvent | Key Outcome |
| Fluoren-9-one, Thiosemicarbazide/derivatives | Glacial Acetic Acid (GAA) | Ethanol | High yields of fluoren-9-one thiosemicarbazones. ujpronline.com |
| Ketone (9-fluorenone), Substituted thiosemicarbazide | Acetic Acid | Ethanol | Effective synthesis of novel thiosemicarbazones. researchgate.net |
Formation of Keto-Oxirane Systems
The formation of keto-oxirane systems from ketones is a fundamental transformation in organic synthesis. While the direct formation of a keto-oxirane from this compound is not explicitly described in the provided search results, the general principles of epoxidation of α,β-unsaturated ketones are relevant. This transformation can be achieved using various reagents, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation). The resulting keto-oxiranes are versatile intermediates that can undergo a variety of subsequent reactions, including ring-opening with nucleophiles, to introduce further functionality into the molecule.
Incorporation into Polymeric Architectures
The rigid and planar structure of the fluorene unit makes it a highly desirable building block for conjugated polymers, which are essential materials in optoelectronic applications like polymer light-emitting diodes (PLEDs). iitk.ac.in The incorporation of fluorene derivatives, including those with a benzophenone moiety, into polymeric backbones allows for the tuning of material properties such as solubility, thermal stability, and photoluminescence. iitk.ac.in
Several metal-catalyzed cross-coupling reactions are employed for the synthesis of polyfluorenes. The primary methods include Yamamoto coupling and Suzuki-Miyaura polycondensation.
Yamamoto Coupling: This method involves the reductive polycondensation of dihaloaromatic compounds using a Ni(0) catalyst. For instance, a blue-light-emitting homopolymer, poly[9,9-(di-hexyl)fluorene] 2,7-diyl (PDHF), was synthesized from 2,7-dibromo(9,9-dihexyl)fluorene. iitk.ac.in The process utilizes a Ni(0) complex, often generated in situ from NiCl₂ and a reducing agent like zinc, in the presence of ligands such as triphenylphosphine (B44618) (TPP) and bipyridine. iitk.ac.in The resulting polymer is typically soluble in common organic solvents like chloroform (B151607) and toluene, facilitating its processing for device fabrication. iitk.ac.in
Suzuki-Miyaura Polycondensation: This is a versatile and widely used method for creating carbon-carbon bonds in polymer synthesis. metu.edu.trresearchgate.net It involves the palladium-catalyzed reaction between a boronic acid or ester derivative and a halide derivative. mdpi.com For example, new polyfluorene copolymers have been synthesized by reacting 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with various dibromo comonomers. mdpi.com The reaction is typically carried out in a two-phase system (e.g., toluene/water) with a phase-transfer catalyst like Aliquat® 336 and a base such as potassium carbonate. mdpi.com This method allows for the creation of copolymers with precisely controlled compositions, enabling the fine-tuning of the final material's electronic and optical properties. researchgate.netmdpi.com
The table below summarizes typical conditions for these polymerization reactions.
| Polymerization Method | Monomers | Catalyst/Reagents | Solvent/Conditions | Resulting Polymer | Reference |
| Yamamoto Coupling | 2,7-dibromo(9,9-dihexyl)fluorene | NiCl₂, Bipyridine, TPP, Zn | Toluene, DMF, 90°C | Poly[9,9-(di-hexyl)fluorene] 2,7-diyl (PDHF) | iitk.ac.in |
| Suzuki Polycondensation | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, Dibromo comonomers | (PPh₃)₄Pd(0), K₂CO₃, Aliquat® 336 | Toluene/Water, 90°C, Microwave | Copolymers of fluorene | mdpi.com |
| Suzuki Coupling | 9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene diboronic acid, divinylbenzene | Palladium catalyst | Not specified | Poly[(9,9-bis(3'-derivative,a-fluorene)-alt-2,7-(9,9-divinylbenzene)] | researchgate.net |
Purification of the resulting polymers is a critical step to remove residual catalyst and impurities, which can affect device performance. This is often achieved by dissolving the crude polymer and reprecipitating it from a non-solvent, followed by Soxhlet extraction or washing with a chelating agent solution like EDTA to remove metal traces. iitk.ac.in
Functionalization through Michael Reactions, Robinson Annulation, and Aromatization
A powerful sequence for constructing fused ring systems onto a core structure involves the tandem application of the Michael reaction, an intramolecular aldol (B89426) condensation (which together constitute the Robinson annulation), and a final aromatization step. mdpi.comntu.edu.twwikipedia.org This strategy has been successfully applied to fluorene precursors to generate complex, polycyclic aromatic derivatives.
The process begins with a Michael addition, where a nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of fluorene chemistry, this can involve the reaction of a fluorene anion with a chalcone (B49325) or a related Michael acceptor. researchgate.net For example, a series of 3-hydroxy-fluorene-2-carboxylate compounds were prepared starting from the Michael addition of an acetoacetate (B1235776) to a 2-benzylideneindan-1-one, a structural analog of chalcone. mdpi.comntu.edu.tw
Following the initial Michael addition which forms a 1,5-dicarbonyl intermediate, an intramolecular aldol condensation is induced, typically by a base. masterorganicchemistry.com This step closes a new six-membered ring. wikipedia.org The resulting keto-alcohol can often be isolated. mdpi.comuliege.be The final step in this synthetic sequence is the dehydration and subsequent aromatization of the newly formed ring to yield a stable, substituted fluorene system. mdpi.comntu.edu.tw This entire sequence can be performed as a one-pot reaction without the isolation of intermediates, providing a direct route to the desired products in reasonable yields. mdpi.comntu.edu.tw
The table below details examples of products synthesized via this reaction sequence.
| Starting Materials | Reaction Sequence | Product Type | Yield | Reference |
| 2-Benzylideneindan-1-one, Ethyl acetoacetate | Michael addition, Robinson annulation, Aromatization | Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | Not Specified | mdpi.com |
| Chalcone, Ethyl acetoacetate | Michael addition, Aldol reaction, Dehydration | Ethyl 4,6-diphenyl-2-oxocyclohex-3-ene-1-carboxylate | 36% (for enone) | rsc.org |
| Fluorene, Chalcone | Michael addition | 3-(1,3-Diphenyl-3-(9H-fluoren-9-yl)propyl)-1H-indole | High Yield | researchgate.net |
This synthetic strategy demonstrates a versatile method for elaborating the fluorene core, leading to compounds with extended aromatic systems that are of interest for materials science and medicinal chemistry.
Hantzsch Reaction for Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for constructing a thiazole ring, a heterocycle of significant interest due to its presence in many biologically active compounds. nih.govchemhelpasap.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.org
This methodology has been adapted to create thiazole derivatives appended to a fluorene framework. Specifically, fluorenyl-hydrazonothiazoles have been synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com In this synthesis, the carbothioamide (acting as the thioamide component) is reacted with various α-halocarbonyl compounds in a solvent like tetrahydrofuran (THF) or 1,4-dioxane. mdpi.com The reaction proceeds via an initial S-alkylation of the thiocarbonyl group by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. While the reaction can proceed without a catalyst, the addition of a base can shorten the reaction time. mdpi.com
The table below provides examples of thiazole derivatives synthesized from a fluorene precursor using the Hantzsch reaction.
| Fluorene Precursor | α-Halocarbonyl Compound | Solvent/Conditions | Product | Yield | Reference |
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Monochloroacetic acid | THF, Reflux, 2.5h (with NaOAc) | 2-(2-(9H-Fluoren-9-ylidene)hydrazinyl)thiazol-4(5H)-one | 83% | mdpi.com |
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetone | THF, Reflux, 6h | N-(4-Methylthiazol-2-yl)-9H-fluoren-9-imine | 75% | mdpi.com |
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Ethyl 2-chloroacetoacetate | THF, Reflux, 24h | Ethyl 2-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | 80% | mdpi.com |
This synthetic route provides a reliable and high-yielding pathway to novel fluorene-thiazole hybrids, combining the structural features of both moieties into a single molecule. mdpi.com
Spectroscopic and Advanced Analytical Characterization Techniques in Research on 9h Fluoren 2 Yl Phenyl Methanone
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of (9H-fluoren-2-yl)(phenyl)methanone. Each method offers unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. By observing the magnetic behavior of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the fluorenyl and phenyl groups, as well as a characteristic signal for the methylene (B1212753) protons (CH₂) of the fluorene (B118485) moiety. The aromatic region would likely be complex due to the overlapping signals of the non-equivalent protons on both ring systems.
Table 1: Expected ¹H and ¹³C NMR Data for this compound based on general principles and data from analogous compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~195-200 |
| Aromatic Protons (Fluorenyl & Phenyl) | ~7.2 - 8.2 | - |
| Aromatic Carbons | - | ~120 - 150 |
| Methylene Protons (CH₂) | ~3.9 | - |
| Methylene Carbon (CH₂) | - | ~37 |
Note: These are estimated values and actual experimental data may vary.
Vibrational Spectroscopy (IR and FT-IR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the region of 1650-1700 cm⁻¹. Other expected characteristic absorptions would include:
C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹).
C-H stretching vibrations of the methylene group (around 2850-2950 cm⁻¹).
C=C stretching vibrations within the aromatic rings (in the range of 1450-1600 cm⁻¹).
C-H bending vibrations (out-of-plane) of the aromatic rings, which can provide information about the substitution pattern.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. researchgate.net As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not be expected to produce an EPR signal. researchgate.net However, EPR spectroscopy could be employed to study radical ions of this compound if they were to be generated, for instance, through chemical reduction or oxidation, or upon irradiation. researchgate.net Such studies could provide valuable information about the electronic structure and spin distribution in the resulting paramagnetic species. researchgate.netanu.edu.au
Electronic Absorption Spectroscopy (UV-Vis) and Photoluminescent Spectroscopy
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show strong absorptions in the UV region due to the π-π* transitions of the aromatic fluorene and phenyl systems, as well as the n-π* transition of the carbonyl group. The conjugation between the phenyl ketone and the fluorene moiety would influence the position and intensity of these absorption bands. The UV-Vis spectrum of the related 9H-Fluoren-9-one shows absorption maxima that can serve as a reference point for the fluorene chromophore. nist.gov
Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). Many fluorene derivatives are known to be highly fluorescent. Studies on the photoluminescent properties of this compound would reveal its emission spectrum, quantum yield, and excited-state lifetime, which are important for potential applications in materials science, such as in organic light-emitting diodes (OLEDs).
Photoelectron Emission Spectroscopy
Photoelectron Emission Spectroscopy (PES) is a powerful technique for determining the ionization potentials of molecules and probing the energies of their molecular orbitals. In PES, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined.
For this compound, UV-photoelectron spectroscopy (UPS) would provide information about the valence molecular orbitals, particularly the π-orbitals of the aromatic systems and the non-bonding orbitals of the carbonyl oxygen. X-ray photoelectron spectroscopy (XPS) would yield information about the core-level electron binding energies of the carbon and oxygen atoms, which can provide insights into the chemical environment and bonding within the molecule.
Chromatographic and Mass Spectrometric Profiling
Chromatographic and mass spectrometric techniques are essential for the separation, purification, and identification of this compound.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of this compound and to monitor the progress of its synthesis. beilstein-journals.org In HPLC, the compound would be separated from impurities based on its differential partitioning between a stationary phase and a mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Mass Spectrometry: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS would serve to determine its purity and identify any potential impurities or byproducts from its synthesis. The gas chromatograph would separate the volatile components of a sample, and the mass spectrometer would then ionize the eluted compounds, providing a mass spectrum that is a molecular fingerprint.
While specific GC-MS analytical data for this compound is not widely available in published literature, the technique is routinely applied to similar aromatic ketones and fluorene derivatives. For instance, the NIST Mass Spectrometry Data Center contains GC-MS data for related compounds like 9-phenyl-9H-fluorene, demonstrating the utility of this method for the structural elucidation of this class of molecules. nih.gov The analysis of this compound would be expected to show a distinct retention time and a mass spectrum characterized by a molecular ion peak corresponding to its molecular weight (270.32 g/mol ), along with a specific fragmentation pattern. bldpharm.com
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Retention Time | Data Not Available |
| Molecular Ion (M+) | Data Not Available |
| Key Fragmentation Ions | Data Not Available |
Note: The table above is illustrative of the data that would be obtained from a GC-MS analysis. Specific experimental data for this compound is not publicly available.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling
For compounds that may have lower volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool. LC-MS analysis of this compound would involve dissolving the compound in a suitable solvent and passing it through a high-performance liquid chromatography (HPLC) column to separate it from any non-volatile impurities. The eluent would then be introduced into a mass spectrometer to confirm the molecular weight of the target compound.
LC-MS is particularly valuable in monitoring the progress of chemical reactions and for the quality control of the final product. While specific LC-MS profiles for this compound are not detailed in the available scientific literature, chemical suppliers that offer derivatives of this compound often provide access to LC-MS data to validate the identity and purity of their products. bldpharm.combldpharm.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₂₀H₁₄O), HRMS would be used to measure the exact mass of the molecular ion and compare it to the calculated theoretical mass.
The application of HRMS is crucial for the characterization of novel compounds and is often a requirement for publication in peer-reviewed scientific journals. In the synthesis of complex molecules derived from fluorene, HRMS is used to confirm the structure of key intermediates and final products. For example, in the synthesis of a derivative, (7-bromo-9,9-dipropyl-9H-fluoren-2-yl)(phenyl)methanone, HRMS was used to confirm its elemental composition. Current time information in Cambridgeshire, GB.
Table 2: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₄O |
| Calculated Exact Mass | 270.1045 |
| Measured Exact Mass | Data Not Available |
Note: The measured exact mass would be determined experimentally. This data is not currently available in the public domain for this compound.
Solid-State Characterization Methodologies
The characterization of a compound in its solid state is crucial for understanding its crystalline structure, polymorphism, and thermal stability.
Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination
To date, a definitive crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. However, the crystal structures of numerous fluorene derivatives have been elucidated, providing insight into the expected structural features of this class of compounds. The successful growth of single crystals of this compound would be a prerequisite for such an analysis.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Density (calculated) | Data Not Available |
| CCDC Deposition No. | Not Available |
Note: The table remains unpopulated as the single-crystal X-ray diffraction data for this compound is not available.
Powder X-ray Diffraction for Bulk Crystalline Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It provides information on the phase purity, crystal structure, and degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being unique to a particular crystalline phase.
While a reference PXRD pattern for this compound is not available in standard diffraction databases, this technique would be essential for quality control in a production setting to ensure batch-to-batch consistency of the crystalline form. The technique is widely used for the characterization of various organic materials, including those with a fluorene core.
Thermal Analysis Techniques (e.g., DSC for phase transitions)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal properties such as melting point, glass transition temperature, and to study phase transitions and polymorphism.
The thermal behavior of this compound has not been extensively documented in scientific literature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of multiple thermal events could indicate polymorphism or the presence of impurities. For instance, DSC studies on derivatives of fluorene have been reported, illustrating the utility of this technique in characterizing their thermal properties. Current time information in Cambridgeshire, GB.
Table 4: Thermal Properties of this compound via DSC
| Thermal Property | Value |
| Melting Point (Tₘ) | Data Not Available |
| Glass Transition (T₉) | Data Not Available |
| Enthalpy of Fusion (ΔHբ) | Data Not Available |
Note: The data in this table would be obtained from experimental DSC analysis, which is not currently available for this specific compound.
Theoretical and Computational Investigations of 9h Fluoren 2 Yl Phenyl Methanone Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (9H-FLUOREN-2-YL)(PHENYL)METHANONE, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.
The key structural feature of interest is the dihedral angle between the fluorene (B118485) ring system and the phenyl ring of the benzoyl group. This angle is critical as it influences the extent of π-conjugation across the molecule, which in turn dictates the electronic and photophysical properties. A more planar conformation generally leads to a more extended π-system, affecting the molecule's absorption and emission characteristics. In related fluorene-based donor-acceptor systems, DFT calculations have shown that the ground state geometries typically exhibit a significant twist between the fluorene core and adjacent aromatic units.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: This table presents typical expected values for this class of molecule, as specific published data for this exact compound is limited.)
| Parameter | Value |
|---|---|
| Dihedral Angle (Fluorene-Benzoyl) | 35° - 45° |
| C=O Bond Length | ~1.22 Å |
| C-C Bond Length (Fluorene-Carbonyl) | ~1.49 Å |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Absorption
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the properties of the molecule's excited states, allowing for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum.
TD-DFT calculations can identify the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. For molecules like this, the lowest energy absorption band is typically attributed to a π-π* transition, often with some degree of intramolecular charge transfer (ICT) character from the fluorene moiety (electron donor) to the benzoyl group (electron acceptor). The calculated maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model. Studies on similar fluorene derivatives show that the choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving accurate results. nih.gov
Table 2: Illustrative TD-DFT Predicted UV-Vis Absorption Data (Note: This table is an example of typical data obtained from TD-DFT calculations for fluorene-based ketones.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~350 nm | 0.45 | HOMO → LUMO (π-π*) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy and spatial distribution of these orbitals are readily calculated using DFT.
For this compound, the HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO is concentrated on the electron-withdrawing benzoyl moiety. This spatial separation is characteristic of a donor-π-acceptor (D-π-A) system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, shifting its absorption to longer wavelengths.
Table 3: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for fluorenyl ketone systems.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 eV |
Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
HOMO-LUMO Gap (ΔEgap): Calculated as E_LUMO - E_HOMO, it is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.
Chemical Hardness (η): Defined as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons.
These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding their potential interactions with other chemical species.
Table 4: Illustrative Global Reactivity Descriptors (Note: This table provides an example of reactivity descriptors derived from HOMO-LUMO energies.)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| HOMO-LUMO Gap (ΔEgap) | E_LUMO - E_HOMO | 3.6 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.8 eV |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV |
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies explore the dynamic behavior and conformational landscape of the molecule.
Conformational Analysis and Potential Energy Surfaces
The properties of flexible molecules like this compound can be highly dependent on their conformation. Conformational analysis involves mapping the molecule's potential energy as a function of one or more rotatable bonds. For this molecule, the most significant conformational degree of freedom is the rotation around the C-C single bond connecting the carbonyl carbon to the fluorene ring.
By performing a relaxed potential energy surface (PES) scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, a profile of energy versus rotation angle is generated. This analysis reveals the energy barriers between different conformations and identifies the global minimum energy structure. Such studies on similar bi-aryl ketones show that the steric hindrance between the ortho-hydrogens on the adjacent rings typically results in a non-planar ground state being the most stable conformation.
Supramolecular Network Analysis and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, leading to the formation of intricate supramolecular networks. In the case of this compound, several types of non-covalent interactions are expected to dictate its crystal packing. These interactions, though individually weak, collectively determine the macroscopic properties of the material. libretexts.org
The primary intermolecular forces at play include:
π-π Stacking: The planar fluorene and phenyl rings facilitate stacking interactions, a common feature in aromatic compounds that contributes significantly to crystal stability. researchgate.net The nearly planar structure of the fluorene moiety enables effective self-assembly through this type of interaction. researchgate.net
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of neighboring molecules, further stabilizing the supramolecular assembly. quizlet.com
The interplay of these forces results in a complex and fascinating three-dimensional architecture. The study of fluorenone derivatives has shown that they can form host-guest complexes, where the fluorenone-based molecule encapsulates solvent molecules, stabilized by classical hydrogen bonds and other short contacts. acs.orgacs.org X-ray diffraction studies on fluorene and 9-fluorenone (B1672902) derivatives have provided detailed insights into their molecular geometry, conformation, and packing in crystals, revealing the importance of these varied intermolecular interactions. iaea.org
Table 1: Key Intermolecular Interactions in this compound Systems
| Interaction Type | Description | Contributing Moieties |
| π-π Stacking | Attraction between aromatic rings. | Fluorene, Phenyl |
| C-H···π | Interaction of a C-H bond with a π-system. | Aromatic C-H and π-rings |
| Dipole-Dipole | Electrostatic attraction between polar groups. | Carbonyl (C=O) group |
| London Dispersion | Temporary induced dipole attractions. | Entire molecule |
Computational Approaches in Carbon Chemistry
Computational chemistry offers a powerful toolkit to investigate the properties of carbon-based molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method for studying the electronic structure and properties of such systems. These computational tools allow for the prediction of molecular geometries, reaction energies, and spectroscopic data with a high degree of accuracy.
The application of computational methods extends to understanding the reactivity and stability of fluorenyl systems. For instance, high-level molecular orbital calculations have been used to determine the energy barriers for processes like hydride shifts in fluorenyl carbocations. quizlet.com Furthermore, computational studies have been instrumental in elucidating the thermodynamic and structural effects of functional groups on the fluorene framework. researchgate.net
Prediction and Correlation of Spectroscopic Parameters
Computational methods are not only descriptive but also predictive, allowing for the simulation of various spectroscopic techniques. This is invaluable for validating experimental data and for assigning spectral features to specific molecular motions or electronic transitions.
Theoretical Vibrational Frequencies and Their Validation
The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint of its structure. Theoretical calculations, most commonly using DFT, can predict the vibrational frequencies and their corresponding normal modes. researchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix, which, when diagonalized, yields the vibrational frequencies.
For a molecule like this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the C=O stretch, aromatic C-H stretches, C=C stretching modes of the aromatic rings, and various bending and torsional modes. Comparing these theoretical frequencies with experimental data allows for a detailed and confident assignment of the observed spectral bands. nih.gov It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model.
Table 2: Representative Calculated Vibrational Frequencies for a Fluorenone Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |
| ν(C=O) | 1715 | Carbonyl stretch |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretches |
| ν(C=C) aromatic | 1450-1600 | Aromatic ring C=C stretches |
| δ(C-H) | 1000-1300 | In-plane C-H bending |
| γ(C-H) | 750-900 | Out-of-plane C-H bending |
Note: These are typical frequency ranges and the exact values would need to be calculated for the specific molecule.
Computational NMR Spectroscopy (GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts. imist.magaussian.com The GIAO method effectively addresses the issue of gauge dependence in the calculation of magnetic properties. youtube.com
By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. rsc.org These theoretical predictions are highly valuable for assigning signals in complex spectra, distinguishing between isomers, and understanding the electronic environment of different atoms in the molecule. researchgate.net For this compound, GIAO calculations would provide predicted ¹H and ¹³C chemical shifts for all the unique carbon and hydrogen atoms in the fluorene and phenyl moieties.
Solvent Effects on Electronic Spectra (PCM)
The electronic absorption spectrum (UV-Vis) of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. nih.gov In the PCM framework, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. nih.gov
This approach allows for the calculation of how the energies of the ground and excited electronic states of this compound would change in different solvents. This, in turn, enables the prediction of solvatochromic shifts (changes in the absorption maximum) in the UV-Vis spectrum. researchgate.net Such calculations can reveal information about the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. researchgate.net For new fluorene- and fluorenone-based materials, understanding their properties in solution is critical for applications in devices like solar cells. rsc.org
Reaction Mechanisms and Reactivity Pathways of 9h Fluoren 2 Yl Phenyl Methanone and Derivatives
Mechanistic Elucidation of Key Transformations
The chemical versatility of (9H-Fluoren-2-yl)(phenyl)methanone and its analogs is demonstrated through a variety of reactions, including intramolecular cyclizations, oxidations, reductions, nucleophilic substitutions, and radical decompositions. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic routes.
Intramolecular cyclization reactions of fluorenyl derivatives are pivotal in the synthesis of complex spiro compounds, which are of significant interest in materials science and medicinal chemistry. 20.210.105 A notable example is the acid-catalyzed cyclization of fluorenone with phenols to form spiro[fluorene-9,9′-xanthene] (SFX) derivatives. 20.210.105 The proposed mechanism for this one-pot synthesis involves an initial electrophilic attack of the protonated fluorenone on the ortho or para position of a phenol (B47542) molecule. 20.210.105 This is followed by the loss of a water molecule to generate a carbocation, which then attacks another phenol molecule, ultimately leading to the cyclized spiro product. 20.210.105 This thermodynamically controlled process highlights a convenient route to these valuable compounds. 20.210.105
Similarly, the synthesis of spiro[fluorene-9,4'-isochroman]-3'-one and its derivatives can be achieved through the cyclization of appropriate fluorenyl precursors. The synthesis of related spiro compounds, such as spiro[benzo[f]indole-2,1′-isobenzofuran]-3,3′,4,9-tetraone derivatives, involves the reaction of ninhydrin (B49086) with 3-amino-1,4-naphthoquinones, followed by oxidation. acs.org
The carbonyl group of this compound and its parent compound, fluorenone, is a key site for oxidation and reduction reactions. The reduction of fluorenone to fluorenol is a classic example of converting a ketone to a secondary alcohol. bu.eduyoutube.com This transformation can be efficiently achieved using sodium borohydride (B1222165) (NaBH4) in methanol. webassign.netwebassign.netchegg.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. youtube.comwebassign.net This initial attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by the solvent (methanol) or added water yields the final alcohol product, fluorenol. youtube.comlibretexts.org The reaction progress is easily monitored by a color change from the bright yellow of fluorenone to the colorless solution of fluorenol. youtube.com
Another important reduction method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs aluminum alkoxides, such as aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.orgthermofisher.com The mechanism is believed to proceed through a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the ketone. wikipedia.orgorganic-chemistry.org The MPV reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups intact. thermofisher.compw.live
The reverse reaction, the oxidation of 9H-fluorene derivatives to the corresponding fluorenones, can be accomplished using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org
The fluorene (B118485) ring system and the carbonyl group of this compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The carbonyl carbon, being electrophilic, is susceptible to attack by nucleophiles. webassign.netwebassign.net This initial nucleophilic addition can lead to a tetrahedral intermediate, which can then undergo further reactions. libretexts.org
For instance, the synthesis of fluorenyl-tethered N-heterocyclic stannylenes involves the nucleophilic substitution of a bromoethyl-fluorene with a diamine. rsc.org Similarly, nucleophilic substitution of a bromo group on a fluorene derivative with copper cyanide (CuCN) has been used to introduce a cyano group. nih.gov
The generation of a fluorenyl anion via reductive dehalogenation of 9-bromofluorene (B49992) using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) provides a powerful nucleophile that can react with various electrophiles, such as aldehydes. mdpi.comresearchgate.net The reaction proceeds through a single electron transfer (SET) mechanism to form the fluorenyl anion, which then attacks the electrophilic carbonyl carbon of the aldehyde to form an alcohol after hydrolysis. mdpi.com
The thermal decomposition of fluorenyl derivatives can proceed through radical pathways. Studies on the thermolysis of 9,9'-bifluorenyl and its derivatives have provided insights into the stability of the 9-fluorenyl radical. researchgate.net The thermal decomposition of these compounds can lead to the formation of various products through radical intermediates.
The thermal decomposition behavior of energetic materials containing fluorene-like structures, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). nih.gov These studies reveal that the decomposition is a complex process that occurs in multiple stages, indicating the formation of various radical intermediates. nih.govnih.govorientjchem.org The decomposition pathway is influenced by factors such as the heating rate and the surrounding atmosphere. nih.govmdpi.com
Influence of Substituents and Reaction Conditions on Reactivity
The reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings, as well as the specific reaction conditions employed.
The Hammett equation provides a quantitative means to understand the effect of substituents on the reaction rates and equilibrium constants of reactions involving benzene (B151609) derivatives. wikipedia.org This linear free-energy relationship correlates the electronic properties of substituents (electron-donating or electron-withdrawing) with reactivity. utexas.eduscribd.com
In the context of fluorenyl methanone (B1245722) derivatives, Hammett plots can be used to analyze the influence of substituents on reactions such as the dissociation of ionized substituted benzophenones. nih.gov A positive rho (ρ) value in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge or destabilize a positive charge that develops in the transition state. wikipedia.orgnih.gov Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction. scribd.com
For example, in the fragmentation of ionized substituted benzophenones, a good Hammett correlation was observed, with a positive ρ value of 1.08. nih.gov This indicates that electron-withdrawing substituents on the phenyl ring increase the rate of formation of the benzoyl cation ([C6H5CO]+) relative to the substituted benzoyl cation ([YC6H4CO]+). nih.gov
Substituent effects also manifest in reaction yields and spectral data. In the synthesis of perfluorinated diarylmethanones, the presence of electron-donating groups, like a methyl group at the para-position of the aryl aldehyde, resulted in good yields of the desired product. nih.gov The electronic nature of substituents can also cause shifts in the spectral data, such as in NMR and UV-Vis spectroscopy, which can be correlated with their Hammett constants. rsc.org
Below is an interactive data table summarizing the effects of various substituents on reaction outcomes for derivatives of this compound.
Optimization of Reaction Parameters (e.g., reagents, solvents, temperature)
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 9H-fluorene with benzoyl chloride. The optimization of reaction parameters is critical to ensure high yield and regioselectivity, favoring the formation of the 2-substituted isomer. Research on the analogous Friedel-Crafts acetylation of 9H-fluorene provides significant insights into the effects of various parameters on the reaction outcome. researchgate.net
The choice of solvent, temperature, and reaction time, as well as the mode of addition of reagents, all play a pivotal role in the reaction's efficiency and the distribution of products. researchgate.net Mono-acylation of 9H-fluorene, for instance, has been shown to yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-acetyl isomer being the predominant product in various solvents. researchgate.net This preference for the 2-position is attributed to the electronic properties of the fluorene ring system.
The following table summarizes the effect of different solvents on the conversion and selectivity of the Friedel-Crafts acetylation of 9H-fluorene, which can be considered analogous to the benzoylation reaction.
Table 1: Effect of Solvent on Friedel-Crafts Acylation of 9H-Fluorene at 25°C
| Solvent | Conversion (%) | 2-acetyl-9H-fluorene (%) | 4-acetyl-9H-fluorene (%) | 2,7-diacetyl-9H-fluorene (%) |
|---|---|---|---|---|
| Dichloroethane | 98 | 85 | 15 | 0 |
| Nitromethane | 95 | 80 | 20 | 0 |
| Carbon Disulfide | 92 | 78 | 11 | 11 |
Data adapted from a study on the Friedel-Crafts acetylation of 9H-fluorene. researchgate.net
Temperature is another critical parameter that influences the reaction rate and selectivity. An increase in temperature generally leads to a higher conversion rate, but it can also affect the product distribution. The following table illustrates the impact of temperature on the acylation of 9H-fluorene in dichloroethane.
Table 2: Effect of Temperature on Friedel-Crafts Acylation of 9H-Fluorene in Dichloroethane
| Temperature (°C) | Conversion (%) | 2-acetyl-9H-fluorene (%) | 4-acetyl-9H-fluorene (%) |
|---|---|---|---|
| 0 | 75 | 88 | 12 |
| 25 | 98 | 85 | 15 |
| 50 | 100 | 82 | 18 |
Data adapted from a study on the Friedel-Crafts acetylation of 9H-fluorene. researchgate.net
The duration of the reaction also has a significant effect on the conversion and product yields. Initially, the concentration of the mono-substituted product increases, and with prolonged reaction times, the formation of di-substituted products may become more prevalent, especially if an excess of the acylating agent and catalyst is used. researchgate.net
Intermolecular and Intramolecular Processes in Chemical Transformations
The this compound framework is susceptible to a variety of intermolecular and intramolecular reactions, enabling the synthesis of more complex molecular architectures. The reactivity of the fluorene and benzophenone (B1666685) moieties can be exploited to build larger, functionalized systems.
Intermolecular Processes:
Intermolecular reactions involve the interaction of two or more molecules of this compound or its derivatives with other reagents. A notable example of an intermolecular process involving a related fluorene derivative is the condensation reaction. For instance, fluoren-9-one can undergo condensation with phenoxyethanol (B1677644) in the presence of a solid acid catalyst to form 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene. rsc.org This type of reaction highlights the potential for the carbonyl group in this compound to participate in similar intermolecular condensations, leading to the formation of larger supramolecular structures or polymers.
Furthermore, the fluorene ring itself can participate in intermolecular reactions such as Suzuki coupling, which has been utilized to synthesize 2,7-diaryl substituted fluorenes and fluorenones. researchgate.net This suggests that the bromine or other halogen-substituted derivatives of this compound could serve as substrates for cross-coupling reactions, allowing for the introduction of various aryl groups.
Intramolecular Processes:
Intramolecular reactions occur within a single molecule of a this compound derivative, typically leading to the formation of cyclic structures. While specific examples for the parent compound are not extensively documented, the general reactivity of fluorene derivatives suggests several potential intramolecular pathways.
One such possibility is intramolecular cyclization. For example, derivatives of this compound with appropriate functional groups on the phenyl ring or the fluorene nucleus could undergo intramolecular Friedel-Crafts reactions or other cyclization reactions to form fused polycyclic aromatic systems. The synthesis of fluorenones via intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acid is a well-established method that underscores the feasibility of such intramolecular transformations within the fluorene chemical space. mdpi.com
Moreover, derivatives of 9H-fluorene are known to undergo sequential cyclization reactions. For example, 2-en-4-yn-1-yl acetates can be cyclized in the presence of a Lewis acid catalyst to form 9-substituted fluorenes. mdpi.com This indicates that appropriately substituted derivatives of this compound could be designed to undergo intramolecular cyclization cascades, yielding complex polycyclic frameworks.
Advanced Materials Applications and Functional Design Principles Involving 9h Fluoren 2 Yl Phenyl Methanone
Applications in Organic Optoelectronic Devices
The fluorene (B118485) scaffold is a frequent choice for organic electronic materials due to its high thermal stability, excellent charge transport characteristics, and high photoluminescence efficiency. mdpi.com These properties can be finely tuned by chemical modification at its various reactive sites, particularly the C-2, C-7, and C-9 positions. ucf.edu The introduction of a phenylmethanone group at the C-2 position of the 9H-fluorene core creates a molecule with inherent potential for use in several optoelectronic devices.
In OLEDs, host materials play the critical role of forming a matrix for the light-emitting guest molecules (dopants) within the emissive layer. An effective host must possess a high triplet energy to ensure efficient energy transfer to the phosphorescent dopant, facilitate balanced charge transport to the recombination zone, and exhibit high thermal and morphological stability. mdpi.com
Fluorene derivatives are considered promising host materials because their rigid and planar structure leads to good thermal stability and high charge carrier mobility. mdpi.com The large energy band gap of the fluorene core allows for high triplet energies, which is crucial for preventing energy back-transfer from the emitter to the host in phosphorescent OLEDs (PHOLEDs). The functionalization of the fluorene core is a key strategy to optimize its properties. For instance, attaching different substituents can influence the π-conjugation and electronic structure of the molecule. mdpi.com While specific device data for (9H-fluoren-2-yl)(phenyl)methanone is not prevalent, the properties of related fluorene-based host materials underscore the potential of this structural class.
Table 1: Properties of Representative Fluorene-Based Materials in OLEDs Note: This table presents data for representative fluorene derivatives to illustrate typical properties, not for this compound itself.
| Compound Name | Role in OLED | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Triplet Energy (T1) |
| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Emitter | - | - | - |
| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Precursor for Polymer Semiconductors | - | - | - |
| PFDTBT (Fluorene-Thienyl-Benzothiadiazole Copolymer) | Emitter/Active Layer | Deep HOMO Level | - | - |
Data sourced from references ucla.edumdpi.comossila.comsigmaaldrich.com.
Beyond serving as hosts, fluorene derivatives are widely employed as light-emitting materials themselves, prized for their high photoluminescence quantum yields. mdpi.com Unsubstituted fluorene polymers typically exhibit blue emission. mdpi.com The introduction of functional groups allows for the tuning of the emission color across the visible spectrum.
The this compound structure combines the blue-emitting fluorene core with a benzoyl group. The ketone within the benzoyl substituent acts as an electron-withdrawing group, which can extend the π-conjugation and influence the molecule's frontier molecular orbitals (HOMO and LUMO). This modification is expected to shift the emission to longer wavelengths (a bathochromic shift) compared to the parent fluorene. The combination of fluorene (a blue emitter) with electron-accepting units like di-2-thienyl-2,1,3-benzothiadiazole has been shown to produce copolymers that emit red light, demonstrating the effectiveness of this molecular design strategy. mdpi.com Therefore, the benzoyl group in this compound is anticipated to modulate its emissive properties, making it a candidate for emitters in various colors.
Typically, fluorene is copolymerized with an electron-accepting unit to form a donor-acceptor (D-A) polymer. This architecture lowers the polymer's bandgap, allowing for broader absorption of the solar spectrum. ucla.edursc.org In such a polymer, the this compound unit could be incorporated, where the fluorene part contributes to the electron-donating backbone and the benzoyl group could further modify the electronic energy levels. Research on fluorene-containing D-A polymers has shown that factors like molecular weight are critical; higher molecular weights often lead to improved power conversion efficiencies (PCE) by facilitating better charge transport through more ordered polymer networks. chalmers.senih.gov For example, the PCE of solar cells using a P3HT/PF12TBT blend increased from 1.9% to 2.7% as the molecular weight of the fluorene-based polymer PF12TBT was increased. nih.gov
Table 2: Performance of Selected Fluorene-Based Polymer Solar Cells (PSCs) Note: This table shows performance data for polymers containing fluorene derivatives to highlight their effectiveness in PSCs.
| Polymer System | Role of Fluorene Polymer | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Power Conversion Efficiency (PCE) |
| PBFO-F:Y6 | Donor | 0.84 V | 23.17 mA cm⁻² | 10.71% |
| BisDMO-PFDTBT:PC71BM | Donor | 1.0 V | 9.1 mA cm⁻² | 4.5% |
| P3HT:PF12TBT (High Mw) | Acceptor | - | - | 2.7% |
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for advanced technologies like optical switching, data storage, and telecommunications. ru.nl The NLO response of a material originates from the nonlinear polarization of its constituent molecules under an intense laser field. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, can exhibit very large molecular NLO responses (hyperpolarizability). Fluorenone-based materials, which are structurally related to this compound, are a promising class of molecular materials for NLO applications. ru.nl
A primary strategy for designing molecules with a large first hyperpolarizability (β), which governs second-order NLO effects, is the creation of donor-π-acceptor (D-π-A) architectures. ru.nl In this design, an electron-donating group and an electron-accepting group are placed at opposite ends of a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and thus a high β value.
The fluorene ring is an excellent, thermally stable π-conjugated bridge for this purpose. ucf.edu The this compound molecule contains the fluorene π-system and a benzoyl group, which can act as a moderate electron acceptor. To complete a potent D-π-A design, a strong electron-donating group could be attached to another position of the fluorene core, such as C-7. Research on fluorene derivatives has demonstrated that this approach is highly effective. For example, fluorene derivatives with nitro- and phosphonate-based electron-withdrawing groups have shown large two-photon absorption cross-sections, a third-order NLO property. ucf.edu
Table 3: Two-Photon Absorption Data for NLO Fluorene Derivatives
| Compound | Electron-Withdrawing Group | Two-Photon Absorption Cross-Section (σ₂) (10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) |
| Fluorene Derivative 2 | Phosphonate | 650 |
| Fluorene Derivative 3 | Nitro | 1300 |
Data sourced from reference ucf.edu.
The magnitude of the NLO response in D-π-A systems is critically dependent on the specific conjugation pathway between the donor and acceptor. optica.org The substitution pattern on the fluorene ring system dictates this pathway. Attaching donors and acceptors at different positions (e.g., 2,7- versus 3,6-) alters the electronic communication between them.
Studies have shown that modulating the conjugation pathway can significantly enhance the hyperpolarizability. For instance, creating a "linear" conjugation path by placing the donor and acceptor groups at positions that allow for direct electronic delocalization across the long axis of the molecule can lead to a superior NLO response compared to a "nonlinear" path. chalmers.se The placement of the phenylmethanone group at the C-2 position in this compound defines a specific conjugation pathway. This highlights the importance of regiochemistry in the molecular engineering of fluorene-based NLO materials, providing a tool to optimize the NLO properties beyond simply tuning donor/acceptor strength. ru.nloptica.org
Advanced Sensor Development and Functional Materials
The development of advanced sensors relies on materials that can respond to specific stimuli with a detectable signal. Fluorenone and its derivatives are a class of compounds investigated for these applications due to their unique electronic and photophysical properties. nih.govnih.gov
Electrochemical Sensors for Chemical Detection
Electrochemical sensors are devices that measure the concentration of an analyte by converting a chemical reaction into a measurable electrical signal. These sensors are valued for their sensitivity, rapid response, and potential for miniaturization. researchgate.net Materials used in these sensors often require high conductivity, specific binding sites, and stability.
Currently, there is no specific research available detailing the use of this compound as an electrochemical sensor. However, the broader class of fluorenone-based compounds has been explored for this purpose. For instance, some fluorenone derivatives have been developed as fluorescent and colorimetric sensors for detecting ions like iodide, where the fluorenone core acts as a signaling unit. nih.govnih.govacs.org
Aggregation-Induced Emission Enhancement (AIEE) Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. acs.org AIE luminogens (AIEgens) are highly sought after for applications in bio-imaging, chemical sensors, and optoelectronics. rsc.org
No specific studies confirming or quantifying AIEE properties for this compound have been identified. However, the fluorenone moiety is a component in many molecules that do exhibit AIE. For example, luminogens combining fluorenone and tetraphenylethene have been synthesized and shown to be effective AIE-based sensors. pku.edu.cn It is important to note that the AIE properties of fluorenone derivatives can be complex; in one case, the apparent AIE effect in 2,7-diphenyl-fluorenone was found to be an artifact caused by a fluorescent impurity. rsc.org
Stimuli-Responsive Materials (e.g., Mechanofluorochromism)
Stimuli-responsive materials can change their properties in response to external triggers such as mechanical force, light, or heat. Mechanofluorochromism, a change in fluorescence color or intensity upon mechanical stimulation (e.g., grinding or shearing), is a particularly interesting property for applications in sensors and security inks. pku.edu.cn This behavior is often linked to changes in molecular packing and conformation.
There is no available research demonstrating mechanofluorochromic or other specific stimuli-responsive behaviors for this compound. The general class of AIE-active materials, which includes some fluorenone derivatives, often exhibits mechanofluorochromism due to the interplay between molecular aggregation and emission properties. researchgate.netrsc.org Additionally, fluorenone-containing metal-organic frameworks (MOFs) have been synthesized mechanochemically, demonstrating that the luminescent properties of the fluorenone unit can be altered by its structural integration into a larger assembly. researchgate.netnih.gov
Polymer Chemistry and Functional Polymer Architectures
The integration of specific functional units into polymer backbones is a key strategy for creating advanced materials with tailored electronic, optical, and mechanical properties.
Integration into Conjugated Polymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications like organic light-emitting diodes (OLEDs), solar cells, and transistors. researchgate.net Fluorenone is recognized as a useful electron-deficient (acceptor) unit in the design of conjugated polymers due to its planarity, thermal stability, and electron-transporting properties. acs.org
Specific research detailing the polymerization of this compound or its integration into conjugated polymer backbones could not be found. However, numerous studies focus on other fluorenone derivatives. For example, 2,7-poly(9-fluorenone) is an electron-deficient conjugated polymer prepared via a precursor route. nih.gov Copolymers incorporating fluorenone units have been synthesized and evaluated for their performance in organic field-effect transistors and solar cells. acs.org Furthermore, imide-functionalized fluorenone derivatives have been developed as building blocks for n-type polymers in organic electronics. researchgate.netmdpi.com
Applications in Specialty Polymer Synthesis
Specialty polymers are designed for high-performance applications that require specific properties, such as high thermal stability, low dielectric permittivity, or unique optical characteristics. The incorporation of rigid, bulky, or functional monomers can impart these desired traits.
While this compound itself has not been documented as a monomer in specialty polymer synthesis, the related fluorene structure is widely used. For instance, polyimides containing fluorene units have been developed to achieve low dielectric permittivity while maintaining excellent thermal and mechanical stability for applications in microelectronics. rsc.org Fluorenone-based conjugated polymer nanoparticles have also been created for applications in drug delivery, where the polymer's fluorescence changes upon drug release.
Structural Relationships and Molecular Engineering Principles for 9h Fluoren 2 Yl Phenyl Methanone
Structure-Property Correlations in (9H-FLUOREN-2-YL)(PHENYL)METHANONE Systems
The arrangement of atoms and functional groups within a molecule is the primary determinant of its physical and chemical characteristics. In the case of this compound, the interplay between the fluorene (B118485) and benzophenone (B1666685) components dictates its photophysical and electronic identity.
Influence of Molecular Architecture on Photophysical Behavior
The photophysical properties of this compound are intrinsically linked to its molecular structure. The fluorene unit is a well-known blue-light-emitting fluorophore, recognized for its high quantum yield and photostability. The introduction of a benzophenone group at the 2-position of the fluorene core significantly modulates these properties.
The benzophenone moiety is known to undergo efficient intersystem crossing to its triplet state upon photoexcitation. This characteristic can lead to a quenching of the fluorene fluorescence. The degree of this quenching is highly dependent on the dihedral angle between the fluorene and the phenyl ring of the benzophenone group. A more planar conformation would facilitate electronic communication between the two moieties, potentially enhancing the rate of intersystem crossing and reducing the fluorescence quantum yield. Conversely, a more twisted conformation would electronically isolate the fluorene fluorophore, leading to stronger emission.
The substitution pattern on the fluorene ring also plays a crucial role. The connection at the 2-position extends the π-conjugation of the fluorene system in a linear fashion, which can influence the absorption and emission wavelengths. Generally, extending the conjugation length leads to a bathochromic (red) shift in the absorption and emission spectra.
Relationship between Structure and Electronic Properties
The electronic properties of this compound, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are also a direct consequence of its molecular architecture. The fluorene unit typically possesses a high HOMO energy level, making it a good electron donor. In contrast, the benzophenone group is an electron-withdrawing moiety, which tends to lower the LUMO energy level.
The combination of an electron-donating fluorene core and an electron-withdrawing benzophenone group in a single molecule creates a "push-pull" system. This intramolecular charge-transfer character can lead to a smaller HOMO-LUMO gap, which would be reflected in a red-shifted absorption spectrum compared to the parent fluorene molecule. The precise energy levels, and thus the band gap, are sensitive to the torsional angle between the fluorenyl and phenyl groups, as this affects the degree of π-orbital overlap.
Below is a table summarizing the expected influence of structural features on the photophysical and electronic properties of this compound, based on the general principles of related compounds.
| Structural Feature | Influence on Photophysical Properties | Influence on Electronic Properties |
| Fluorene Moiety | Provides inherent blue fluorescence. | Contributes to a high HOMO energy level (electron-donating). |
| Benzophenone Moiety | Acts as a potential fluorescence quencher via intersystem crossing. | Lowers the LUMO energy level (electron-withdrawing). |
| 2-Position Linkage | Extends π-conjugation, potentially red-shifting absorption and emission. | Modifies the HOMO-LUMO gap. |
| Dihedral Angle | A smaller angle enhances electronic communication, increasing quenching. A larger angle preserves fluorescence. | Affects the degree of orbital overlap, influencing the HOMO-LUMO gap. |
Intermolecular Interactions and Supramolecular Assembly
While the intramolecular forces dictate the properties of a single molecule, the intermolecular interactions govern how molecules arrange themselves in the solid state, influencing bulk properties such as crystal packing and morphology. For this compound, a combination of hydrogen bonding and aromatic interactions is expected to direct its supramolecular assembly.
Hydrogen Bonding Networks
Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups in its core structure, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or through weaker C-H···O interactions, hydrogen bonding networks can be formed. The methylene (B1212753) bridge (C9) of the fluorene moiety contains acidic protons that could potentially participate in such weak hydrogen bonds, contributing to the stability of the crystal lattice.
Crystal Packing and Molecular Arrangement
The final crystal packing of this compound will be a result of the optimization of these various intermolecular forces. The bulky and rigid nature of the fluorene and phenyl groups will lead to specific packing motifs. It is common for fluorene-based molecules to arrange in herringbone or π-stacked structures to maximize van der Waals and π-π interactions. However, the presence of the non-planar benzophenone group might disrupt extensive π-stacking of the fluorene units, leading to more complex three-dimensional arrangements. The interplay between the hydrogen bonding, C-H···π interactions, and steric hindrance will ultimately determine the specific crystal system and space group.
A detailed analysis of the crystal structure would be necessary to definitively characterize these interactions and the resulting molecular arrangement.
Future Research Directions and Emerging Trends in 9h Fluoren 2 Yl Phenyl Methanone Chemistry
Design of Next-Generation Functional Materials
The inherent properties of the fluorene (B118485) core, such as high photoluminescence quantum yield, good thermal stability, and excellent charge carrier mobility, make (9H-fluoren-2-yl)(phenyl)methanone a promising building block for a new generation of functional materials. Research is increasingly focused on harnessing these properties for applications in organic electronics. researchgate.net
Derivatives of fluorene are already utilized in Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The introduction of the phenyl ketone group at the 2-position of the fluorene can be strategically exploited to fine-tune the electronic and optical properties of the resulting materials. Future design strategies are likely to involve the synthesis of novel polymers and small molecules incorporating the this compound core. These new materials could exhibit enhanced performance in terms of efficiency, stability, and processability.
One emerging trend is the development of "push-pull" architectures, where electron-donating and electron-accepting groups are strategically placed within the molecule to manipulate charge transfer characteristics. The phenyl ketone group in this compound can act as an electron-withdrawing moiety, which, when combined with suitable electron-donating groups attached to the fluorene backbone, can lead to materials with tailored optoelectronic properties for specific applications.
Green Chemistry Approaches in Synthesis
The synthesis of fluorenone derivatives has traditionally relied on methods that are not always environmentally benign. However, there is a growing emphasis on the development of green and sustainable synthetic routes. For the synthesis of this compound, research is moving towards cleaner and more efficient catalytic processes.
One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation. researchgate.net Green approaches to this reaction focus on replacing hazardous catalysts, such as aluminum chloride, with more environmentally friendly alternatives like solid acid catalysts. For instance, titanium cation-exchanged montmorillonite (B579905) has been shown to be an effective and reusable catalyst for the condensation of fluoren-9-one with phenoxyethanol (B1677644), demonstrating the potential for solid acid catalysis in the synthesis of fluorene derivatives. rsc.org
Other green synthetic strategies being explored include:
Catalytic C-H activation: This approach avoids the need for pre-functionalized starting materials, reducing waste and improving atom economy.
Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a milder and more sustainable alternative to traditional thermal methods. nih.gov
Flow chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation.
The table below summarizes some green chemistry approaches applicable to the synthesis of fluorenone derivatives.
| Green Chemistry Approach | Description | Potential Advantages |
| Solid Acid Catalysis | Use of recyclable solid acids instead of traditional Lewis acids. | Reduced catalyst waste, easier product separation, and potential for catalyst reuse. |
| C-H Activation | Direct functionalization of C-H bonds. | Higher atom economy, fewer synthetic steps, and reduced generation of byproducts. |
| Photoredox Catalysis | Use of light to initiate and drive chemical reactions. | Mild reaction conditions, high selectivity, and use of a renewable energy source. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved heat and mass transfer, enhanced safety, and easier scalability. |
Advanced Computational Studies for Predictive Design
Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are becoming indispensable tools for the predictive design of new materials based on this compound. These methods allow researchers to investigate the electronic structure, optical properties, and charge transfer characteristics of molecules before they are synthesized in the lab, saving time and resources. researchgate.netbohrium.com
DFT calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical factor in determining the electronic and optical properties of a material, including its color and conductivity. researchgate.net By systematically modifying the structure of this compound in silico—for example, by adding different substituent groups—researchers can predict how these changes will affect the HOMO-LUMO gap and other properties.
TD-DFT calculations, on the other hand, are used to predict the absorption and emission spectra of molecules. nih.govacs.org This is particularly important for designing materials for applications such as OLEDs, where the color of the emitted light is a crucial parameter. The accuracy of these predictions allows for the rational design of molecules with specific desired optical properties.
The following table outlines the key applications of advanced computational studies in the design of this compound-based materials.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure. | HOMO/LUMO energy levels, electron density distribution, molecular geometry. researchgate.netbohrium.com |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties. | UV-Vis absorption spectra, fluorescence and phosphorescence wavelengths. nih.govacs.org |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Material morphology, charge transport dynamics, and mechanical properties. |
The synergy between these computational predictions and experimental validation is expected to accelerate the discovery and development of next-generation functional materials derived from this compound.
Q & A
Q. What are the recommended synthetic routes for (9H-fluoren-2-yl)(phenyl)methanone in academic laboratories?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, fluorene derivatives can be functionalized using acyl chloride intermediates under anhydrous conditions. Key steps include:
Q. How is the molecular structure of this compound characterized crystallographically?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement:
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Toxicity data indicate intraperitoneal LD >2 g/kg in mice, suggesting moderate toxicity . Key precautions:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store in flame-resistant cabinets (DOT Class 3 flammable liquid).
- Decompose waste under controlled conditions to avoid toxic NO emissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
Methodological Answer: Discrepancies in LD values (e.g., 2 g/kg vs. >2 g/kg) may arise from purity, solvent carriers, or strain-specific responses. To address this:
Q. What strategies optimize the synthesis of fluorenyl methanone derivatives for photophysical applications?
Methodological Answer: Modify substituents to enhance luminescence or mechanochromism:
Q. How does this compound perform in polymer photoinitiation systems?
Methodological Answer: As a photoinitiator, its efficiency depends on UV absorption and radical generation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
